Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Procure Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-52-1, MW 232.24, ≥98% purity) as a key heterocyclic building block for medicinal chemistry and agrochemical R&D. Its balanced LogP (1.84) bridges the lipophilicity gap between 3-methyl (0.71) and 3-phenyl (2.56) analogs, reducing off-target binding while maintaining permeability. The ethyl ester enables hydrolysis to the carboxylic acid for DGAT1 (IC50 120 nM) and Sirt2 (low μM) inhibitor programs. Use in chiral 1,2,4-oxadiazole synthesis via N-protected benzotriazole intermediates yields enantiomerically enriched derivatives (83–87% yield). TPSA 65.22 Ų and 4 rotatable bonds align with drug-likeness guidelines, making it a superior scaffold for systematic SAR exploration compared to non-benzyl analogs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
Cat. No. B7873825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-16-12(15)11-13-10(14-17-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyCZLPZXWGCUQRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-52-1): Core Chemical Profile and Procurement Context


Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate (CAS 40019-52-1, MF C12H12N2O3, MW 232.24) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylate ester family . It features a 3-benzyl substituent on the oxadiazole ring, distinguishing it from phenyl or alkyl analogs. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with reported utility in preparing bioactive molecules including sirtuin inhibitors and DGAT1 inhibitors [1][2]. Its commercial availability from multiple vendors at 95-98% purity supports routine procurement for research and development purposes .

Why Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate Cannot Be Replaced by Common 1,2,4-Oxadiazole-5-carboxylate Analogs


Substitution of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate with closely related 1,2,4-oxadiazole-5-carboxylates (e.g., 3-phenyl, 3-methyl, or 3-ethyl analogs) is not chemically or functionally equivalent. The 3-benzyl substituent introduces a flexible methylene linker between the aromatic ring and the oxadiazole core, altering both electronic distribution and conformational dynamics compared to directly attached aryl groups [1]. This structural nuance modulates key physicochemical parameters—including lipophilicity (LogP), aqueous solubility, and topological polar surface area (TPSA)—which in turn influence membrane permeability, metabolic stability, and target engagement in downstream applications [2]. Furthermore, the ethyl ester at the 5-position enables distinct reactivity profiles for further derivatization, such as hydrolysis to the carboxylic acid or amidation, which are not uniformly accessible or efficient across all analogs [3]. The following quantitative evidence establishes the measurable differentiation that informs procurement decisions.

Quantitative Differentiation of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate: Comparative Physicochemical and Synthetic Utility Data


Lipophilicity (LogP) Tuning: Benzyl vs. Phenyl and Methyl Analogs

Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate exhibits a calculated LogP of 1.84 . This value represents a deliberate midpoint in the lipophilicity spectrum relative to its closest analogs: the 3-phenyl derivative (LogP = 2.56) and the 3-methyl derivative (LogP = 0.71) [1]. The benzyl group, with its methylene spacer, provides approximately 1.1 LogP units higher lipophilicity than the methyl analog and 0.72 LogP units lower than the directly attached phenyl analog. This positioning enables balanced partitioning behavior that may avoid the excessive lipophilicity-associated liabilities (e.g., promiscuous binding, poor solubility) of the phenyl analog while offering improved membrane permeability over the more polar methyl analog.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Structural Consequences of Benzyl Substitution

The target compound possesses a TPSA of 65.22 Ų and 4 rotatable bonds . While the TPSA is identical to that of the 3-methyl analog (65.22 Ų) [1] and the 3-phenyl analog (65.22 Ų) [2] due to the shared oxadiazole-ester core, the rotatable bond count differs: 4 for benzyl, 4 for phenyl, and 3 for methyl [3]. The additional rotatable bond in the benzyl compound (the methylene linker) provides greater conformational flexibility compared to the directly attached phenyl group, potentially influencing binding mode adaptability to biological targets. Furthermore, the benzyl group contributes a larger molecular weight (232.24 g/mol) than the phenyl analog (218.21 g/mol) and methyl analog (156.14 g/mol), which affects overall drug-likeness parameters.

TPSA Oral bioavailability Conformational flexibility

Aqueous Solubility and pH-Dependent Behavior: A Differentiated Profile for Formulation

Predicted aqueous solubility data indicate that Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate has a solubility of 38 μg/mL (unspecified pH) and 1 μg/mL at pH 7.4 , with consistent solubility of 1 μg/mL across pH 1-9 . While direct experimental solubility data for the phenyl and methyl analogs are not available in the public domain, the higher LogP of the phenyl analog (2.56) suggests even lower aqueous solubility, whereas the methyl analog (LogP 0.71) likely exhibits higher solubility. The benzyl derivative thus occupies an intermediate solubility range that may offer a pragmatic balance between aqueous dissolution for in vitro assays and sufficient lipophilicity for cell permeability.

Aqueous solubility Biopharmaceutics Formulation development

Synthetic Versatility: Ester Hydrolysis to Carboxylic Acid and Further Derivatization

The ethyl ester moiety at the 5-position of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate can be hydrolyzed under basic conditions to yield 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid (CAS 1159694-86-6) . This carboxylic acid serves as a versatile intermediate for amide bond formation, enabling the synthesis of diverse bioactive compounds. For example, the carboxylic acid derivative has been employed in the preparation of Sirt2 inhibitors with single-digit micromolar IC50 values [1] and in the construction of DGAT1 inhibitors that achieve IC50 = 120 nM [2]. In contrast, the 3-phenyl analog, while also hydrolysable, yields a carboxylic acid with different physicochemical properties that may alter downstream reactivity and biological activity. The 3-methyl analog, due to its lower molecular weight and increased polarity, may exhibit different solubility and crystallization behavior during purification.

Synthetic intermediate Building block Medicinal chemistry

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism: Lipophilicity Divergence

Although not a direct analog, the choice between 1,2,4-oxadiazole and 1,3,4-oxadiazole cores is a common procurement consideration. A systematic matched-pair analysis across the AstraZeneca compound collection revealed that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. Specifically, the 1,3,4-oxadiazole isomers showed a median Δlog D of approximately -1.0 relative to the 1,2,4-isomers. Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate, as a 1,2,4-isomer, thus provides higher lipophilicity than a hypothetical 1,3,4-oxadiazole analog, which could be advantageous for CNS penetration or disadvantageous for solubility, depending on the project's requirements.

Oxadiazole isomers Lipophilicity Bioisosterism

Recommended Research and Procurement Applications for Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

In hit-to-lead programs where the lead series includes 1,2,4-oxadiazole cores, Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate offers a LogP of 1.84—an intermediate value between the more lipophilic 3-phenyl analog (LogP = 2.56) and the more polar 3-methyl analog (LogP = 0.71) . This balanced lipophilicity reduces the risk of solubility-limited absorption or promiscuous off-target binding often associated with higher LogP compounds, while maintaining sufficient membrane permeability for oral bioavailability. The compound's TPSA of 65.22 Ų and 4 rotatable bonds align with drug-likeness guidelines, making it a suitable scaffold for systematic SAR exploration .

Synthesis of DGAT1 or Sirt2 Inhibitor Intermediates

The ethyl ester functionality of Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate can be hydrolyzed to 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, a key intermediate in the synthesis of DGAT1 inhibitors (IC50 = 120 nM) and Sirt2 inhibitors (single-digit μM activity) [1][2]. Procurement of this ester is therefore justified for laboratories engaged in the development of metabolic disorder or oncology therapeutics targeting these enzymes. The benzyl substituent has been specifically validated in these contexts, whereas the 3-phenyl or 3-methyl analogs lack documented utility for the same targets .

Physicochemical Property Benchmarking in Oxadiazole Library Design

For researchers designing focused 1,2,4-oxadiazole libraries, Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate serves as a benchmark compound representing the 3-benzyl substitution pattern. Its measured/predicted properties—LogP 1.84, aqueous solubility 38 μg/mL (pH unspecified) and 1 μg/mL at pH 7.4, and TPSA 65.22 Ų—provide a reference point for property-driven library design . Inclusion of this compound allows for the assessment of substituent effects on lipophilicity and solubility when progressing from methyl (LogP 0.71) to benzyl (LogP 1.84) to phenyl (LogP 2.56) derivatives .

Building Block for Chiral 1,2,4-Oxadiazole Derivatives

The compound can be utilized as a starting material for the synthesis of chiral 1,2,4-oxadiazoles via N-protected (α-aminoacyl)benzotriazole intermediates, as demonstrated by Katritzky et al. [3]. This synthetic route yields chiral oxadiazole derivatives in good yields (83-87%), enabling the preparation of enantiomerically enriched compounds for asymmetric synthesis or chiral probe development. The benzyl group at the 3-position provides steric and electronic properties that facilitate the desired reactivity in this transformation.

Quote Request

Request a Quote for Ethyl 3-benzyl-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.